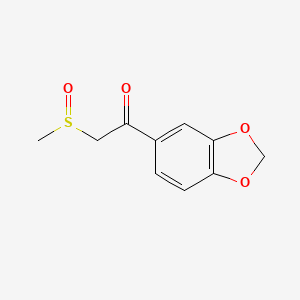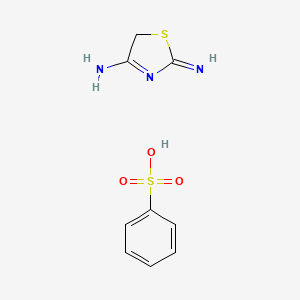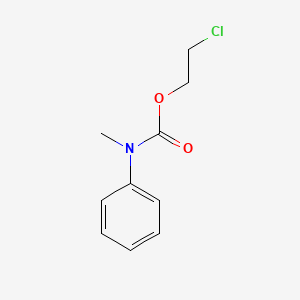
Carbamic acid, methylphenyl-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methylphenyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C10H12ClNO2 It is an ester derivative of carbamic acid, where the carbamate group is bonded to a 2-chloroethyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methylphenyl-, 2-chloroethyl ester typically involves the reaction of methylphenyl carbamate with 2-chloroethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methylphenyl-, 2-chloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base, leading to the formation of carbamic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, resulting in the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Carbamic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Carbamic acid, methylphenyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of carbamic acid, methylphenyl-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The 2-chloroethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the methylphenyl group.
Methyl carbamate: Contains a carbamate group but lacks the 2-chloroethyl and methylphenyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Uniqueness
Carbamic acid, methylphenyl-, 2-chloroethyl ester is unique due to the presence of both the 2-chloroethyl and methylphenyl groups. These groups confer specific chemical properties and reactivity, making the compound suitable for particular applications in research and industry. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.
Properties
CAS No. |
55030-68-7 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloroethyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
GTWWXNPARQTMDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




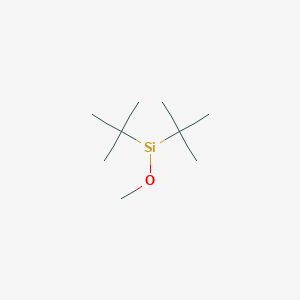
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
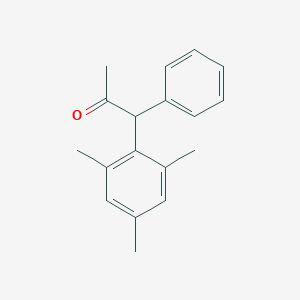
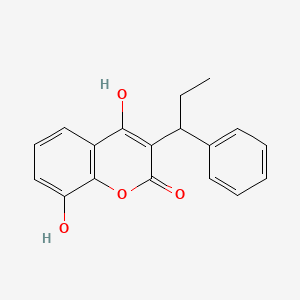
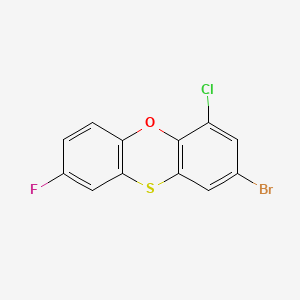
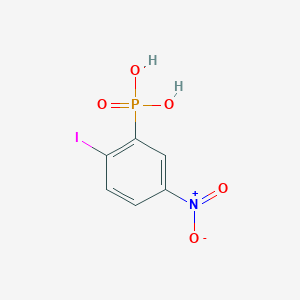
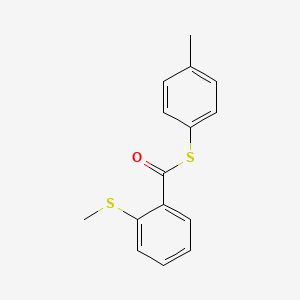
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
